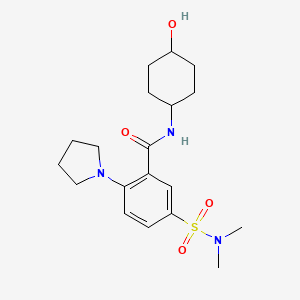
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has shown promise in various fields, including cancer research and drug discovery.
Mécanisme D'action
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide works by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been shown to have various biochemical and physiological effects on cells. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the activity of specific signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been shown to have anti-inflammatory effects, making it a potential treatment option for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in lab experiments is its specificity. It targets specific enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in scientific research. One area of research is the development of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide-based therapies for cancer treatment. Researchers are also exploring the use of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in the development of new drugs for various diseases, including inflammatory diseases and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-hydroxycyclohexanone with 2-amino-5-dimethylsulfamoylbenzoic acid, which results in the formation of N-(4-hydroxycyclohexyl)-2-(2-amino-5-dimethylsulfamoylphenyl)acetamide. This compound is then reacted with pyrrolidine to obtain the final product, 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide.
Applications De Recherche Scientifique
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is cancer treatment. 5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It works by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-21(2)27(25,26)16-9-10-18(22-11-3-4-12-22)17(13-16)19(24)20-14-5-7-15(23)8-6-14/h9-10,13-15,23H,3-8,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQESNNRVSGAZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(4-hydroxycyclohexyl)-2-pyrrolidin-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
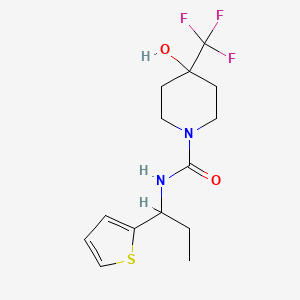
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)
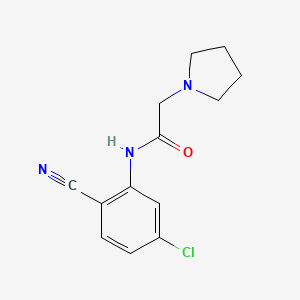
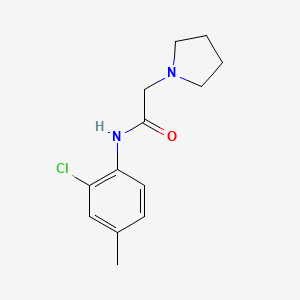
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
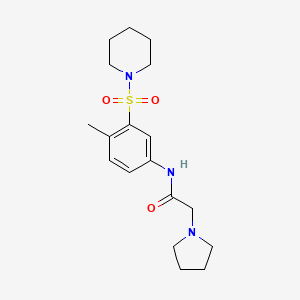
![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
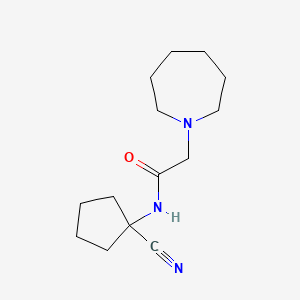
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
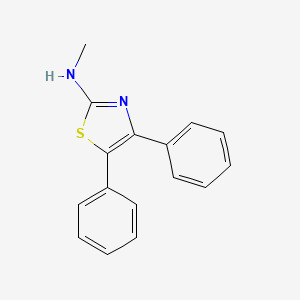
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)